
3-Cyclohexylcyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexylcyclobutan-1-one is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.23 . It is also known as Cyclobutanone, 3-cyclohexyl .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclobutane ring attached to a cyclohexyl group . The cyclobutane ring is a four-membered carbon ring, which introduces strain into the molecule, affecting its reactivity and properties .Aplicaciones Científicas De Investigación
Photocycloaddition Reactions
Cyclohexenone derivatives, similar in structure to 3-Cyclohexylcyclobutan-1-one, undergo selective photocycloaddition reactions. For instance, 5,5-Dimethyl-3-(3-methylbut-3-en-1-ynyl)cyclohex-2-en-1-one undergoes photodimerization and reacts with dienes to afford complex cycloadducts. These reactions are essential for constructing intricate molecular architectures, highlighting the utility of cyclohexenones in synthetic chemistry (Inhülsen, Kopf, & Margaretha, 2008).
Novel Synthetic Routes
Cyclobutane derivatives serve as key intermediates in synthesizing biologically active compounds. For example, 3-aminocyclobut-2-en-1-ones, prepared through facile condensation, have been identified as potent antagonists of VLA-4, a protein involved in immune responses (Brand, de Candole, & Brown, 2003).
Molecular Agonists
Certain cyclobutane derivatives act as nonpeptidic agonists for biological receptors. A study discovered a novel class of glucagon-like peptide-1 (GLP-1) receptor agonists, showcasing the therapeutic potential of these compounds in treating metabolic disorders (Liu et al., 2012).
Green Chemistry Applications
Cyclobutane derivatives are also pivotal in green chemistry. An environmentally friendly method for synthesizing isoxazolones demonstrates the application of cyclobutane compounds in facilitating reactions under aqueous conditions, aligning with the principles of sustainability and efficiency (Kiyani & Heidari, 2021).
Catalysis and Cycloaddition Reactions
Cyclobutanones, structurally related to this compound, participate in [4 + 2] cycloaddition reactions catalyzed by tin(IV) chloride, leading to the synthesis of cyclohexanone derivatives. This showcases the utility of cyclobutanones in constructing complex cyclic structures (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclohexylcyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h8-9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUERMKPNWWDQOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


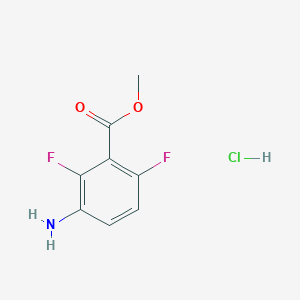

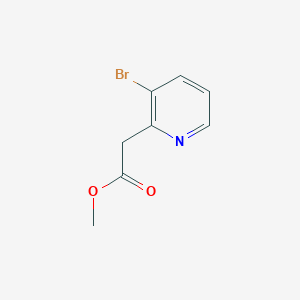

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1456807.png)

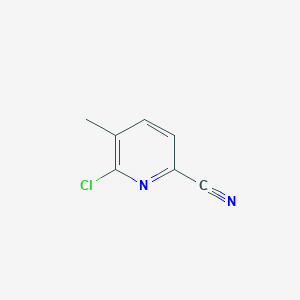
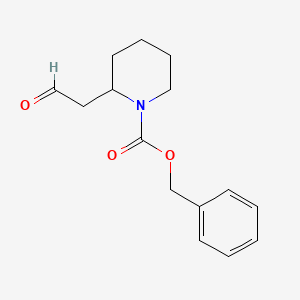
![{2-[(3,4-Dimethoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1456818.png)
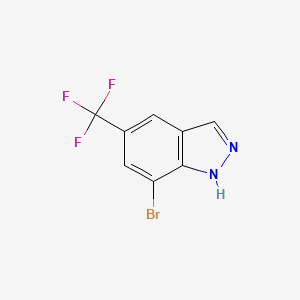
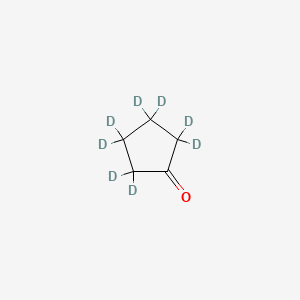
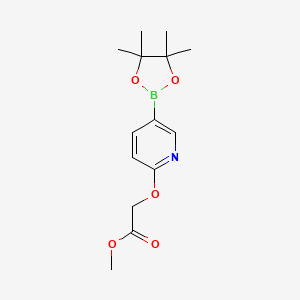
![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)